2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole
Overview
Description
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole is a chemical compound with the molecular formula C12H13ClN2O. It is known for its applications in various fields of scientific research, particularly in proteomics. This compound is often used in biochemical studies due to its unique structure and reactivity .
Preparation Methods
The synthesis of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole typically involves the following steps:
Alkylation: The initial step involves the alkylation of 4-(chloromethyl)phenol with 1-methyl-1H-imidazole in the presence of a base such as potassium carbonate.
Substitution: The resulting intermediate undergoes a substitution reaction to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenolic and imidazole derivatives
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole can be compared with similar compounds such as:
2-[4-(bromomethyl)phenoxymethyl]-1-methyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-[4-(hydroxymethyl)phenoxymethyl]-1-methyl-1H-imidazole: Contains a hydroxymethyl group, which affects its solubility and reactivity.
2-[4-(methoxymethyl)phenoxymethyl]-1-methyl-1H-imidazole:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUCVUQEUSBJQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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